N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-triethoxybenzamide
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Overview
Description
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-triethoxybenzamide is a complex organic compound that features a morpholine ring, a chlorinated phenyl group, and a triethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorinated Phenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Introduction of the Morpholine Ring:
Formation of the Triethoxybenzamide Moiety: Finally, the triethoxybenzamide group is introduced through an amide coupling reaction, typically using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.
Scientific Research Applications
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-triethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-morpholin-4-yl)phenyl-N’-hydroxyimido formamide: This compound shares the morpholine and chlorinated phenyl groups but differs in the amide moiety.
3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound also contains a morpholine ring and a chlorinated phenyl group but has a different heterocyclic system.
Uniqueness
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-triethoxybenzamide is unique due to its combination of a morpholine ring, a chlorinated phenyl group, and a triethoxybenzamide moiety. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H29ClN2O5 |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C23H29ClN2O5/c1-4-29-20-13-16(14-21(30-5-2)22(20)31-6-3)23(27)25-17-7-8-19(18(24)15-17)26-9-11-28-12-10-26/h7-8,13-15H,4-6,9-12H2,1-3H3,(H,25,27) |
InChI Key |
VBOOUDVKVICNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Origin of Product |
United States |
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